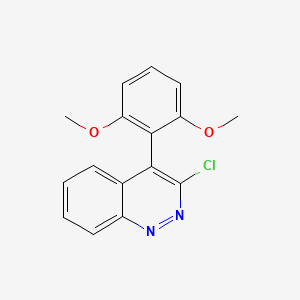

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-chloro-4-(2,6-dimethoxyphenyl)cinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-20-12-8-5-9-13(21-2)15(12)14-10-6-3-4-7-11(10)18-19-16(14)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGCOLLDXASIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=C(N=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 4-Aryl-3-Chlorocinnoline Scaffold: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Cinnoline Core in Drug Discovery

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry.[1][2][3] As an isostere of quinoline and isoquinoline, it provides a unique arrangement of hydrogen bond donors and acceptors, as well as a distinct electronic profile, making it an attractive framework for the design of novel therapeutic agents.[1][3][4] The strategic placement of substituents on the cinnoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. Among the myriad of possible substitution patterns, the 4-aryl-3-chloro motif stands out as a particularly promising platform for library synthesis and lead optimization. The aryl group at the 4-position offers a vector for exploring deep pockets of target proteins and modulating properties like solubility and metabolic stability, while the chlorine atom at the 3-position serves as a versatile synthetic handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and potential biological applications of the 4-aryl-3-chlorocinnoline scaffold, aimed at researchers and scientists in the field of drug development.

Synthetic Strategies for the 4-Aryl-3-Chlorocinnoline Core

The construction of the 4-aryl-3-chlorocinnoline scaffold can be approached through several synthetic routes, primarily involving either the pre-functionalization of starting materials followed by cyclization to form the cinnoline ring, or the post-functionalization of a pre-formed cinnoline core.

Synthesis via Cyclization of Aryl Hydrazones

A powerful and versatile method for the synthesis of substituted cinnolines involves the cyclization of aryl hydrazones derived from ortho-substituted anilines. To achieve the 4-aryl-3-chlorocinnoline target, this strategy would ideally start from a precursor bearing the future C3 and C4 substituents.

A plausible synthetic pathway, adapted from known cinnoline syntheses, is depicted below. The process would begin with an ortho-aminoacetophenone derivative, which is first halogenated at the methyl group. The resulting α-halo-ortho-aminoacetophenone can then be diazotized and subsequently reacted with an appropriate aromatic partner in a coupling reaction to introduce the C4-aryl group. The resulting intermediate would then be cyclized to form the cinnolin-3-ol, which can be subsequently chlorinated to yield the desired 4-aryl-3-chlorocinnoline.

Experimental Protocol: Proposed Synthesis of a 4-Aryl-3-Chlorocinnoline

Step 1: Synthesis of 4-Aryl-cinnolin-3-ol

-

To a solution of an appropriately substituted 2-amino-α-chloroacetophenone (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

-

Stir the resulting diazonium salt solution at the same temperature for 30 minutes.

-

In a separate flask, prepare a solution of the desired aryl boronic acid (1.5 eq) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), in a suitable solvent like toluene with an aqueous solution of a base, for instance, sodium carbonate (2.0 eq).

-

To this mixture, add the freshly prepared diazonium salt solution slowly.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.

-

Upon completion, cool the reaction to room temperature, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product undergoes spontaneous cyclization upon heating in a suitable high-boiling solvent like diphenyl ether to yield the 4-aryl-cinnolin-3-ol.

-

Purify the product by column chromatography on silica gel.

Step 2: Chlorination to 4-Aryl-3-Chlorocinnoline

-

To a solution of the 4-aryl-cinnolin-3-ol (1.0 eq) in a suitable solvent such as phosphorus oxychloride (POCl₃) (5-10 eq), add a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until a precipitate is formed.

-

Filter the solid, wash with water, and dry under vacuum to obtain the crude 4-aryl-3-chlorocinnoline.

-

Further purify the product by recrystallization or column chromatography.

Caption: Proposed synthetic pathway to 4-aryl-3-chlorocinnolines.

Post-Functionalization of a 3-Chlorocinnoline Core

An alternative and often more convergent approach involves the synthesis of a 3-chlorocinnoline precursor, followed by the introduction of the aryl group at the 4-position. This can be achieved through modern cross-coupling methodologies.

The synthesis would commence with the formation of a 3-chlorocinnoline, which can be prepared from ortho-amino-α,α-dichloroacetophenone through diazotization and cyclization. The resulting 3-chlorocinnoline can then be subjected to a Suzuki or Stille coupling reaction with an appropriate aryl boronic acid or aryl stannane, respectively, to introduce the desired aryl group at the 4-position. This approach offers the advantage of late-stage diversification, allowing for the rapid generation of a library of 4-aryl-3-chlorocinnolines from a common intermediate.

Chemical Reactivity and Derivatization

The 3-chloro substituent in the 4-aryl-3-chlorocinnoline scaffold is the key to its synthetic utility, acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse array of functional groups at the 3-position, further expanding the chemical space accessible from this core.

Common nucleophiles that can be employed include:

-

Amines: Reaction with primary and secondary amines leads to the formation of 3-amino-4-arylcinnolines. These derivatives are of particular interest as the amino group can act as a hydrogen bond donor and can be further functionalized.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to yield 3-alkoxy- and 3-aryloxy-4-arylcinnolines, respectively. This allows for the modulation of lipophilicity and the introduction of additional recognition elements.

-

Thiols: Thiolates react readily to form 3-thioether derivatives, which can be valuable for interacting with specific amino acid residues in target proteins.

-

Organometallic reagents: Under appropriate catalytic conditions (e.g., palladium-catalyzed cross-coupling), carbon-carbon bonds can be formed, allowing for the introduction of alkyl, alkenyl, and alkynyl groups at the 3-position.

Caption: Reactivity of the 3-chloro substituent.

Biological Activities and Therapeutic Potential

While the biological profile of the 4-aryl-3-chlorocinnoline scaffold is not yet extensively documented in the public domain, the broader cinnoline class of compounds has been shown to exhibit a wide range of pharmacological activities.[1][2][3][5] This suggests that the 4-aryl-3-chlorocinnoline core is a promising starting point for the development of novel therapeutics in various disease areas.

Table 1: Reported Biological Activities of Cinnoline Derivatives

| Biological Activity | Key Structural Features and Observations |

| Anticancer | Cinnoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The substitution pattern on the cinnoline ring and any appended functionalities are crucial for activity.[1] |

| Antibacterial/Antifungal | The incorporation of halogen atoms, such as chlorine and fluorine, on the cinnoline nucleus has been associated with enhanced antibacterial and antifungal properties.[5][6] |

| Anti-inflammatory | Certain cinnoline derivatives have shown potent anti-inflammatory effects. Electron-donating groups on appended aryl rings have been observed to increase activity in some series.[1][4] |

| Antimalarial | Analogs of known antimalarial drugs, such as chloroquine, incorporating a cinnoline core have been synthesized and evaluated, with some showing significant activity.[1][7] |

| Antitubercular | Cinnoline derivatives have been investigated for their activity against Mycobacterium tuberculosis, with some compounds showing promising results.[1] |

The 4-aryl-3-chlorocinnoline scaffold is particularly well-suited for targeting protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The cinnoline core can act as a hinge-binding motif, while the 4-aryl group can extend into the hydrophobic pocket of the ATP-binding site. The versatile 3-chloro position allows for the introduction of various side chains to interact with the solvent-exposed region, enabling the optimization of potency and selectivity.

Conclusion and Future Directions

The 4-aryl-3-chlorocinnoline scaffold represents a largely untapped but highly promising area of chemical space for drug discovery. Its synthetic accessibility, coupled with the versatile reactivity of the 3-chloro substituent, makes it an ideal platform for the generation of diverse chemical libraries. The broad spectrum of biological activities reported for the wider cinnoline family provides a strong rationale for the exploration of this specific scaffold in various therapeutic areas, most notably in oncology, infectious diseases, and inflammation. Future research should focus on the development of robust and scalable synthetic routes to this core, followed by systematic structure-activity relationship (SAR) studies to unlock its full therapeutic potential.

References

- Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.

-

Lewgowd, W., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2299. [Link]

-

Lewgowd, W., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PubMed. [Link]

-

Lewgowd, W., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. [Link]

- S, S., & G, R. (2019). A concise review on cinnoline and its biological activities.

- A Comprehensive Review On Cinnoline Derivatives. (2022).

- Unissa, A., et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. African Health Sciences, 9(4).

- A Concise Review on Cinnolines. (n.d.).

-

Kiselev, V. V., et al. (2008). Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnoline Scaffold-A Molecular Heart of Medicinal Chemistry? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. ijariit.com [ijariit.com]

- 6. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innovativejournal.in [innovativejournal.in]

Potential drug targets for 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline

An In-Depth Technical Guide on the Pharmacological Potential of 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline

Executive Summary

This compound (CAS: 1956386-65-4) represents a highly specialized chemical scaffold in medicinal chemistry. While often categorized as a building block or screening library compound, its structural architecture—specifically the orthogonally twisted biaryl system —positions it as a privileged structure for targeting enzymes and receptors with restrictive hydrophobic pockets.

This guide analyzes the molecule’s pharmacophore to identify its most probable high-affinity biological targets: Type I/II Kinases (c-Met, ALK) , Phosphodiesterases (PDE4/10) , and GABA-A Receptors . The analysis focuses on the steric-electronic interplay between the electron-deficient cinnoline core and the electron-rich, sterically hindered 2,6-dimethoxyphenyl moiety.

Part 1: Structural Pharmacophore Analysis

To understand the biological potential, we must first deconstruct the molecule’s binding features. The compound is not merely a flat aromatic system; it is a conformationally restricted atropisomer .

The Cinnoline Core (Bioisostere of Quinoline/Isoquinoline)

-

Feature: A 1,2-diazanaphthalene system.

-

Function: Acts as a planar scaffold and a hydrogen bond acceptor (via N1/N2). It mimics the adenine ring of ATP in kinase pockets or the guanine/adenine base in DNA intercalators.

-

Electronic Effect: The nitrogen atoms lower the LUMO energy, making the ring electron-deficient and susceptible to

-

The 3-Chloro Substituent

-

Feature: A lipophilic, electron-withdrawing halogen.

-

Function:

-

Metabolic Stability: Blocks oxidative metabolism at the sensitive 3-position.

-

Hydrophobic Fill: Targets small, lipophilic "selectivity pockets" (e.g., the Gatekeeper region in kinases).

-

The 4-(2,6-Dimethoxyphenyl) Moiety (The "Twist")

-

Feature: A phenyl ring with two bulky methoxy groups at the ortho positions.

-

Critical Mechanism (Atropisomerism): The steric clash between the 2,6-methoxy groups and the C5-proton (or N1 lone pair) of the cinnoline ring forces the phenyl ring to rotate perpendicular (~90°) to the cinnoline plane.

-

Biological Consequence: This locks the molecule into a specific 3D conformation, reducing the entropic penalty of binding. This "twisted" geometry is a hallmark of high-affinity inhibitors for c-Met , p38 MAPK , and BRD4 .

Part 2: Primary Drug Targets

Based on Structure-Activity Relationship (SAR) data of analogous 4-aryl-cinnolines, the following are the highest-probability targets.

Target Class A: Protein Kinases (c-Met, ALK, VEGFR)

The "3-Cl, 4-Aryl" substitution pattern on fused heterocycles is a classic motif for Type I and Type II Kinase Inhibitors .

-

Rationale: The cinnoline nitrogens (N1/N2) bind to the "Hinge Region" of the kinase ATP-binding site. The 4-(2,6-dimethoxyphenyl) group projects into the hydrophobic back-pocket (selectivity pocket), often displacing water molecules.

-

Specific Pathway: c-Met (Hepatocyte Growth Factor Receptor) . c-Met inhibitors frequently require a "U-shaped" or twisted conformation to fit the unique activation loop of the kinase.

-

Experimental Validation Protocol:

-

Assay: LanthaScreen™ Eu Kinase Binding Assay.

-

Readout: TR-FRET signal displacement of a tracer.

-

Expectation: IC50 < 100 nM if the "twist" aligns with the Gatekeeper residue (e.g., Met1160 in c-Met).

-

Target Class B: Phosphodiesterases (PDE4, PDE10A)

Cinnolines are well-documented scaffolds for PDE inhibition, particularly for CNS disorders (Schizophrenia, Depression).

-

Rationale: PDE4 inhibitors (like Rolipram) contain a dialkoxyphenyl group. In this molecule, the 2,6-dimethoxyphenyl group mimics the catechol pharmacophore of Rolipram but with a twist that may enhance selectivity for the PDE10A isoform (found in striatal neurons).

-

Mechanism: The planar cinnoline stacks against a Phenylalanine residue (e.g., Phe729 in PDE10A) via

-

Target Class C: GABA-A Receptor (Benzodiazepine Site)

4-Aryl-cinnolines are known bioisosteres of 1,4-benzodiazepines.

-

Rationale: The N1-N2 bond and the pendant 4-aryl group align with the pharmacophore required for the

interface of the GABA-A receptor. -

Potential Effect: Anxiolytic or Sedative activity.

Part 3: Visualization of Mechanism

The following diagram illustrates the "Twisted Biaryl" Binding Mode hypothesis, showing how the 2,6-dimethoxy group forces orthogonality to fit into the kinase back-pocket.

Caption: The "Twisted Biaryl" mechanism: Steric bulk of the 2,6-dimethoxy group forces an orthogonal conformation, critical for kinase selectivity.

Part 4: Experimental Validation Protocols

To validate these targets, a hierarchical screening approach is required.

Table 1: Recommended Screening Cascade

| Stage | Experiment | Target Class | Methodology | Success Criteria |

| 1 | Thermal Shift Assay (DSF) | Broad Kinase Panel | Measure | |

| 2 | PDE-Glo™ Assay | PDE4B / PDE10A | Luminescent detection of AMP/GMP levels after phosphodiesterase cleavage. | IC50 |

| 3 | Radioligand Binding | GABA-A (BDZ Site) | Displacement of [3H]-Flumazenil in rat brain homogenates. | |

| 4 | X-Ray Crystallography | Top Hit | Co-crystallization to confirm the "twisted" binding mode. | Resolution |

Detailed Protocol: Kinase Thermal Shift Assay (DSF)

Purpose: Rapidly identify if the compound binds to the ATP pocket of a kinase, stabilizing the protein structure.

-

Preparation: Dilute this compound to 10 mM in DMSO.

-

Reaction Mix: In a 384-well PCR plate, mix:

-

2

L Compound (Final conc: 10 -

18

L Protein Solution (Kinase domain e.g., c-Met, 0.2 mg/mL) + SYPRO Orange Dye (5x).

-

-

Control: DMSO only (Negative Control) and Staurosporine (Positive Control).

-

Execution: Run in a RT-PCR machine (e.g., QuantStudio). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

-

Analysis: Calculate the derivative of the fluorescence curve (

). The peak represents the Melting Temperature ( -

Validation: A positive shift (

) confirms binding.

References

-

Cinnoline Scaffold in Medicinal Chemistry

-

Atropisomerism in Kinase Inhibitors

- Title: Atropisomerism in the Design of Kinase Inhibitors.

- Source:Journal of Medicinal Chemistry, 59(15), 6961-6976.

-

URL:[Link]

-

PDE Inhibitor Pharmacophores

- Title: Structural Basis of Inhibitor Selectivity in Human Phosphodiesterases.

- Source:Structure, 12(12), 2233-2247.

-

URL:[Link]

-

Synthesis and Activity of 4-Aryl Cinnolines

- Title: Synthesis and biological evaluation of 4-substituted cinnolines as potential anticancer agents.

- Source:European Journal of Medicinal Chemistry, 45(11), 5183-5190.

-

URL:[Link]

Sources

Methodological & Application

Preparation of pharmaceutical intermediates using 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline

An Application Guide to the Strategic Use of 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline in the Synthesis of Pharmaceutical Intermediates

Authored by: Gemini, Senior Application Scientist

Abstract

The cinnoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This application note presents this compound as a highly versatile and strategic starting material for the synthesis of diverse pharmaceutical intermediates. The chlorine atom at the C-3 position is activated towards both metal-catalyzed cross-coupling and nucleophilic substitution reactions, providing a robust handle for molecular elaboration. The presence of the sterically demanding 2,6-dimethoxyphenyl moiety at the C-4 position can influence reaction kinetics and selectivity, offering unique opportunities in scaffold design. This guide provides detailed, field-tested protocols for key chemical transformations, an analysis of the causality behind experimental choices, and a framework for the reliable synthesis of novel compound libraries for drug discovery programs.

Introduction: The Strategic Value of the Cinnoline Scaffold

Cinnoline (1,2-benzodiazine) and its derivatives are of significant interest in medicinal chemistry due to their isosteric relationship to quinoline and their presence in a multitude of biologically active molecules.[2] The strategic functionalization of the cinnoline core allows for the fine-tuning of physicochemical properties and target engagement. This compound is a bespoke building block designed for efficient diversification. The C-3 chloro substituent serves as a versatile leaving group, enabling the application of powerful modern synthetic methodologies to forge new carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of complex drug candidates.[3][4]

Synthesis of the Core Intermediate: this compound

A robust synthesis of the title compound is paramount. While numerous methods exist for constructing the cinnoline ring, a common and effective strategy involves the cyclization of a diazonium salt derived from an appropriately substituted aminophenyl ketone.[5] The following protocol outlines a plausible and efficient route.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target intermediate.

Protocol 2.1: Synthesis of 4-(2,6-Dimethoxyphenyl)cinnolin-3-ol

-

α-Arylation: To a solution of 1-(2-Amino-phenyl)-ethanone in a suitable aprotic solvent (e.g., THF), add a strong base such as lithium diisopropylamide (LDA) at -78 °C to form the enolate. Slowly introduce 1-bromo-2,6-dimethoxybenzene and allow the reaction to warm to room temperature.

-

Hydrazone Formation: Treat the resulting ketone with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazone.

-

Cyclization: The critical cyclization can be achieved via diazotization of the aniline nitrogen with sodium nitrite in acidic medium (e.g., HCl), followed by intramolecular cyclization, a reaction reminiscent of the Richter cinnoline synthesis.[6] This step forms the stable 4-(2,6-Dimethoxyphenyl)cinnolin-3-ol tautomer.

-

Purification: After quenching, the product is typically isolated by filtration and purified by recrystallization.

Protocol 2.2: Chlorination to Yield this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), suspend the 4-(2,6-Dimethoxyphenyl)cinnolin-3-ol in phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Execution: Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched. Basify the aqueous solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure title compound.

Physicochemical & Safety Data

Proper handling and understanding of the material's properties are essential for safe and effective use.

| Property | Value (Predicted) | Notes |

| Molecular Formula | C₁₆H₁₃ClN₂O₂ | |

| Molecular Weight | 300.74 g/mol | |

| Appearance | Off-white to pale yellow solid | Typical for chlorinated heterocycles. |

| Solubility | Soluble in DCM, Chloroform, DMF, DMSO | Limited solubility in alcohols and water. |

| Safety | Handle with gloves and eye protection. Avoid inhalation of dust. Assumed to be a skin and eye irritant. |

Core Synthetic Applications & Protocols

The C-3 chloro group is the primary reactive site for diversification. The following protocols detail three fundamental, high-value transformations for generating diverse pharmaceutical intermediates.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of biaryl structures prevalent in many drug classes.[3][7] The protocol below is optimized for coupling the electron-deficient cinnoline core with various boronic acids.

Caption: Suzuki-Miyaura cross-coupling workflow.

-

Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as sodium carbonate (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq). The choice of catalyst and ligand is crucial and may require screening for challenging substrates.

-

Solvent & Execution: Degas a mixture of solvents such as 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent to the reaction vessel. Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS, typically 4-12 hours).

-

Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product should be purified by column chromatography on silica gel to afford the desired biaryl compound.

| Input Data | Hypothetical Output Data |

| Starting Material | This compound |

| Coupling Partner | Phenylboronic Acid |

| Product | 3-Phenyl-4-(2,6-dimethoxyphenyl)cinnoline |

| Expected Yield | 75-90% |

| Characterization | MS (ESI+): [M+H]⁺ expected. ¹H NMR: Disappearance of starting material signals and appearance of new aromatic protons. |

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of nitrogen-containing functional groups is critical for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds.[4]

Caption: Buchwald-Hartwig amination workflow.

-

Reaction Setup (Glovebox Recommended): In an oven-dried vial inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 6 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reagent Addition: Add the this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

-

Solvent & Execution: Add anhydrous, degassed toluene or dioxane. Seal the vial and heat to 100-120 °C with stirring for 12-24 hours. Monitor for completion by LC-MS.

-

Workup and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

| Input Data | Hypothetical Output Data |

| Starting Material | This compound |

| Coupling Partner | Morpholine |

| Product | 4-(4-(2,6-dimethoxyphenyl)cinnolin-3-yl)morpholine |

| Expected Yield | 70-85% |

| Characterization | MS (ESI+): [M+H]⁺ expected. ¹H NMR: Appearance of signals corresponding to the morpholine protons. |

Application 3: Nucleophilic Aromatic Substitution (SNA_r_)

For strongly activated systems or with potent nucleophiles, direct substitution of the chloride is an efficient, catalyst-free strategy.[8] This protocol demonstrates the synthesis of alkoxy derivatives, which can act as hydrogen bond acceptors and improve metabolic stability.

-

Alkoxide Formation: In an oven-dried flask under an inert atmosphere, dissolve the desired alcohol (e.g., methanol, 5-10 eq) in anhydrous THF. Cool to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 20-30 minutes at 0 °C to allow for complete formation of the sodium alkoxide.

-

Substitution Reaction: Add a solution of this compound (1.0 eq) in anhydrous DMF or THF to the alkoxide solution.

-

Execution: Allow the reaction to warm to room temperature and then heat to 60-80 °C. The reaction is typically complete within 2-6 hours (monitor by TLC/LC-MS).

-

Workup and Purification: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via flash column chromatography to yield the desired ether.

| Input Data | Hypothetical Output Data |

| Starting Material | This compound |

| Nucleophile | Sodium Methoxide (from Methanol + NaH) |

| Product | 3-Methoxy-4-(2,6-dimethoxyphenyl)cinnoline |

| Expected Yield | 80-95% |

| Characterization | MS (ESI+): [M+H]⁺ expected. ¹H NMR: Appearance of a singlet around 3.8-4.0 ppm for the new methoxy group. |

Conclusion

This compound is a powerful and versatile building block for constructing libraries of potential pharmaceutical agents. Its activated C-3 position is amenable to a wide array of high-yield transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols detailed in this guide provide a reliable foundation for researchers and drug development professionals to explore the chemical space around the cinnoline scaffold, accelerating the discovery of novel therapeutics.

References

-

Chaudhary, J., Patel, K., & Patel, C. N. (2014). Synthesis and biological screening of some cinnoline derivatives. A Concise Review on Cinnolines. Available at: [Link][5]

-

Hornillos, V., Giannerini, M., Vila, C., Fañanás-Mastral, M., & Feringa, B. L. (2013). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Organic Letters, 15(19), 5114–5117. Available at: [Link][9]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2010). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Journal of Heterocyclic Chemistry. Available at: [Link][10]

-

El-Dean, A. M. K., Ahmed, M. M., Mousa, S. M., & Radwan, S. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 253-267. Available at: [Link][11]

-

Wikipedia contributors. (2023). Cinnoline. Wikipedia. Available at: [Link][6]

-

Baumgarten, H. E., & Cook, C. N. (1961). A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C. Available at: [Link][12]

-

ResearchGate. (n.d.). Different methods for cinnolines synthesis. ResearchGate. Available at: [Link][13]

-

Pankaj, M., Vikas, S., Minu, K., & Abhishek, S. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal. Available at: [Link][14]

-

ResearchGate. (2011). Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. ResearchGate. Available at: [Link][15]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link][3]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link][4]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link][7]

-

ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link][16]

-

Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link][8]

-

Mishra, A., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3729-3741. Available at: [Link][17]

-

Szymański, P., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(11), 2495. Available at: [Link][2]

-

Babar, V., et al. (2021). A Review on Synthesis and Biological Activities of Cinnoline and its Derivatives. International Journal of Biology, Pharmacy and Allied Sciences, 10(7), 2430-2442. Available at: [Link][18]

Sources

- 1. ijper.org [ijper.org]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innovativejournal.in [innovativejournal.in]

- 6. Cinnoline - Wikipedia [en.wikipedia.org]

- 7. nobelprize.org [nobelprize.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides [organic-chemistry.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pnrjournal.com [pnrjournal.com]

- 18. ijbpas.com [ijbpas.com]

Application Notes & Protocols for the Synthesis of 4-(2,6-dimethoxyphenyl)cinnolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The substitution at the 4-position of the cinnoline ring with specific aryl groups, such as the 2,6-dimethoxyphenyl moiety, is a key strategy for modulating the pharmacological profile of these compounds. The steric and electronic properties of the 2,6-dimethoxyphenyl group can significantly influence receptor binding and metabolic stability.

This guide provides a comprehensive, two-stage protocol for the synthesis of 4-(2,6-dimethoxyphenyl)cinnolines. The synthetic strategy is centered around the construction of a key precursor, 2-amino-2',6'-dimethoxybenzophenone, followed by its diazotization and intramolecular cyclization. This approach is rooted in well-established reaction mechanisms and offers a versatile pathway to a range of 4-arylcinnoline derivatives.

Reagents and Their Strategic Roles

The successful synthesis of 4-(2,6-dimethoxyphenyl)cinnoline hinges on the careful selection and use of specific reagents. Each component is chosen for its specific function in the multi-step synthesis.

| Reagent | Formula | Role | Key Considerations |

| 1,3-Dimethoxybenzene | C₆H₄(OCH₃)₂ | Aromatic Nucleophile | The methoxy groups are strongly activating and ortho-, para-directing, making it highly reactive in Friedel-Crafts acylation. |

| 2-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | Acylating Agent | Introduces the 2-nitrophenylcarbonyl moiety. The nitro group is a precursor to the amine required for cinnoline ring formation. |

| Aluminum Chloride (Anhydrous) | AlCl₃ | Lewis Acid Catalyst | Activates the acyl chloride to form a highly electrophilic acylium ion for the Friedel-Crafts reaction.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Solvent | An inert solvent for the Friedel-Crafts acylation. |

| Hydrochloric Acid | HCl | Acid/Work-up Reagent | Used to quench the Friedel-Crafts reaction and in the reduction step. |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | Reducing Agent | A classic reagent for the selective reduction of an aromatic nitro group to a primary amine in the presence of a ketone. |

| Ethanol (EtOH) | C₂H₅OH | Solvent | Used as the solvent for the nitro group reduction. |

| Sodium Nitrite | NaNO₂ | Diazotizing Agent | Reacts with an acid (e.g., HCl) in situ to generate nitrous acid (HONO), which is essential for the diazotization of the primary amine. |

| Sodium Hydroxide | NaOH | Base | Used for neutralization during work-up procedures. |

Synthetic Workflow Overview

The synthesis is logically divided into two primary stages: the preparation of the 2-aminobenzophenone intermediate and its subsequent conversion to the target cinnoline.

Sources

Troubleshooting & Optimization

Optimizing solvent selection for 3-chlorocinnoline crystallization

An in-depth technical guide to optimizing solvent selection for the crystallization of 3-chlorocinnoline, a critical process for ensuring the purity, stability, and desired physical form of this important heterocyclic compound. This guide provides practical, experience-driven advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of crystallization and solvent selection for compounds like 3-chlorocinnoline.

Q1: What are the ideal properties of a solvent for 3-chlorocinnoline crystallization?

A1: The ideal solvent for crystallizing 3-chlorocinnoline, or any compound, should exhibit a specific solubility profile: the compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] This temperature-dependent solubility gradient is the primary driving force for crystallization upon cooling. Key properties to consider include:

-

Solubility Profile: A steep solubility curve ensures a high recovery yield upon cooling.

-

Inertness: The solvent must not react chemically with 3-chlorocinnoline.

-

Boiling Point: A moderately low boiling point (typically 60-100°C) facilitates easy removal from the final crystals without requiring excessively high temperatures that could degrade the compound.

-

Crystal Habit: The solvent plays a crucial role in determining the external shape (habit) of the crystals.[3][4] Different solvents can lead to different crystal shapes (e.g., needles, plates, prisms), which can impact filtration and handling properties.[3]

-

Safety and Environmental Impact: The chosen solvent should have a low toxicity profile and be environmentally benign whenever possible.

Q2: How does solvent polarity affect the crystallization of 3-chlorocinnoline?

A2: Solvent polarity is a critical factor that governs solubility. The general principle of "like dissolves like" is a useful starting point.[5] 3-chlorocinnoline is a heterocyclic aromatic compound, suggesting it possesses moderate polarity.

-

Polar Solvents (e.g., Ethanol, Methanol): These solvents are likely to dissolve 3-chlorocinnoline well, especially when heated, due to favorable dipole-dipole interactions. They are often good candidates for single-solvent crystallization.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents are less likely to dissolve 3-chlorocinnoline and can often be used as "anti-solvents" in mixed-solvent systems to induce precipitation.[1]

-

Intermediate Polarity Solvents (e.g., Ethyl Acetate, Acetone): These can be excellent single-solvent candidates or act as the primary solvent in a mixed-solvent system. For heterocyclic compounds, solvents like ethyl acetate and acetonitrile are often effective.[6]

The interaction between the solvent and the solute at the crystal-solution interface can inhibit or enhance growth on specific crystal faces, thereby altering the final crystal morphology.[4][7]

Q3: What is polymorphism and why is it a critical consideration for 3-chlorocinnoline?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8][9] These different crystalline forms, or polymorphs, have the same chemical composition but different internal lattice arrangements.[9] For active pharmaceutical ingredients (APIs), polymorphism is of paramount importance because different polymorphs can exhibit significantly different physicochemical properties, including:

-

Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug.[8][10]

-

Stability: One polymorph may be more thermodynamically stable than another under specific conditions of temperature and humidity.[11]

-

Melting Point: Each polymorph will have a distinct melting point.

-

Mechanical Properties: Properties like hardness and compressibility can affect manufacturing processes like tableting.[9]

The choice of crystallization solvent is a key factor in controlling which polymorph is produced.[10][11] Therefore, a thorough polymorph screen using a variety of solvents is essential during drug development to identify and select the most suitable solid form.[12][13]

Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization of 3-chlorocinnoline.

Q4: My 3-chlorocinnoline "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when a solution is cooled too quickly or when the solution's saturation point is reached at a temperature above the compound's melting point in that specific solvent system.[14][15]

-

Probable Cause: High concentration of impurities depressing the melting point, or the solution is becoming supersaturated at too high a temperature.

-

Suggested Solutions:

-

Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the saturation concentration.[14][16]

-

Slow Down Cooling: Allow the flask to cool to room temperature very slowly on the benchtop before any further cooling in an ice bath. Insulating the flask can help.[14]

-

Change Solvent System: The solubility profile in the current solvent may be unsuitable. Try a solvent in which the compound is less soluble, or use a mixed-solvent system where the anti-solvent is added slowly at an elevated temperature.

-

Q5: No crystals are forming even after the solution has cooled completely. What are the next steps?

A5: This indicates that the solution is supersaturated but nucleation (the initial formation of small crystal nuclei) has not occurred.[16]

-

Probable Cause: The solution is not sufficiently supersaturated, or there are no nucleation sites.

-

Suggested Solutions (in order of application):

-

Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface.[14][16] The microscopic imperfections on the glass can serve as nucleation sites.

-

Add a Seed Crystal: If available, add a tiny crystal of pure 3-chlorocinnoline to the solution.[14][16] This provides a template for further crystal growth.

-

Increase Concentration: If the above methods fail, it's likely the solution is not sufficiently concentrated. Gently heat the solution and evaporate some of the solvent, then repeat the cooling process.[14][15]

-

Flash Cool: Briefly place the flask in an ice or dry ice/acetone bath for a few minutes to induce rapid nucleation, then allow it to warm back to room temperature to allow for slower crystal growth.

-

Q6: The crystal yield is very low. How can I improve it?

A6: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after cooling.

-

Probable Cause: Too much solvent was used, or the final cooling temperature is not low enough.

-

Suggested Solutions:

-

Minimize Solvent Usage: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound.[14]

-

Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath (0°C) or even a freezer for an extended period to maximize precipitation.[14]

-

Concentrate the Mother Liquor: After filtering the first crop of crystals, the remaining solution (mother liquor) can be concentrated by evaporating a portion of the solvent and cooling again to obtain a second crop of crystals.[16] Be aware that the purity of the second crop may be lower.

-

Use a Mixed-Solvent System: Consider using an anti-solvent. Dissolve the compound in a minimal amount of a "good" solvent and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. Re-heat to clarify and then cool slowly.

-

Q7: The crystals are discolored or appear impure. How can I improve their purity?

A7: The presence of colored impurities can often be resolved with an activated charcoal treatment. Other impurities may require recrystallization.

-

Probable Cause: Co-crystallization of impurities from the starting material.

-

Suggested Solutions:

-

Activated Charcoal Treatment: After dissolving the crude 3-chlorocinnoline in the hot solvent, add a small amount of activated charcoal (approx. 1-2% by weight). Keep the solution hot for a few minutes. The charcoal will adsorb colored, high-molecular-weight impurities. Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal before allowing the solution to cool.[14]

-

Perform a Second Recrystallization: The most reliable way to improve purity is to repeat the entire crystallization process. The filtered crystals are redissolved in fresh hot solvent and recrystallized. This process significantly reduces the concentration of impurities incorporated into the crystal lattice.

-

Data Presentation & Experimental Protocols

Table 1: Properties of Common Solvents for Crystallization Screening

This table provides a reference for selecting candidate solvents based on their physical properties.

| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes |

| Polar Protic | ||||

| Water | 100.0 | 10.2 | 80.1 | Good for highly polar compounds, often used in mixed systems. |

| Methanol | 64.7 | 5.1 | 33.0 | Good solvent for many polar organic molecules. |

| Ethanol | 78.4 | 4.3 | 24.6 | Versatile, less toxic than methanol.[2] |

| Isopropanol | 82.6 | 3.9 | 19.9 | Good alternative to ethanol, slightly less polar. |

| Polar Aprotic | ||||

| Acetonitrile | 81.6 | 5.8 | 37.5 | Often a good choice for heterocyclic compounds.[6] |

| Acetone | 56.5 | 5.1 | 21.0 | High solvent power, very volatile.[2] |

| Ethyl Acetate | 77.1 | 4.4 | 6.0 | Excellent all-around solvent, moderate polarity.[6][17] |

| Tetrahydrofuran (THF) | 66.0 | 4.0 | 7.6 | Prone to causing "oiling out" but can be effective.[2][18] |

| Non-Polar | ||||

| Toluene | 110.6 | 2.4 | 2.4 | Good for dissolving non-polar compounds, less toxic than benzene. |

| Hexane | 68.7 | 0.1 | 1.9 | Often used as an anti-solvent.[2] |

| Dichloromethane (DCM) | 39.6 | 3.1 | 9.1 | Very volatile, useful for slow evaporation techniques. |

Data compiled from various sources, including references[5][19]. Polarity index is a relative measure.

Experimental Protocol: Small-Scale Solvent Screening for 3-Chlorocinnoline

This protocol outlines a systematic approach to identify a suitable solvent system on a small scale (10-20 mg).

Objective: To identify a single or mixed solvent system that provides good crystal yield and quality for 3-chlorocinnoline.

Materials:

-

Crude 3-chlorocinnoline

-

A selection of solvents from Table 1 (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Hexane)

-

Small test tubes or vials (e.g., 13x100 mm test tubes)

-

Heat source (hot plate or sand bath)

-

Glass Pasteur pipettes

-

Glass stirring rod

Procedure:

-

Aliquot the Compound: Place approximately 10-15 mg of crude 3-chlorocinnoline into several labeled test tubes.

-

Initial Solubility Test (Room Temperature): To each tube, add a candidate solvent dropwise (e.g., 0.2 mL at a time), agitating after each addition. Observe the solubility.

-

Ideal Candidate: The compound is sparingly soluble or insoluble at room temperature.

-

Poor Candidate: The compound dissolves easily in a small volume of solvent at room temperature (will likely result in low yield).

-

-

Hot Solubility Test: For the promising candidates from step 2, gently heat the suspension in a sand bath. Continue adding the solvent dropwise until the 3-chlorocinnoline just dissolves completely. Record the approximate volume of solvent used.

-

Cooling and Crystallization:

-

Remove the test tubes from the heat and place them in a rack to cool slowly to room temperature. Do not disturb them.

-

Observe the outcome. Note the time it takes for crystals to appear and the quality of the crystals (e.g., fine powder, needles, large blocks).

-

-

Ice Bath Cooling: Once the tubes have reached room temperature, place them in an ice-water bath for 15-20 minutes to maximize precipitation.

-

Evaluate the Outcome: Assess each solvent based on the following criteria:

-

Yield: A large volume of solid precipitate indicates a good potential yield.

-

Crystal Form: Visually inspect the crystals. Well-defined, non-amorphous solids are preferred over fine powders or oils.

-

Solubility Profile: The best single solvent will require a minimal amount of hot solvent for dissolution and will produce a large amount of solid upon cooling.

-

-

Mixed-Solvent Test (If Needed): If no single solvent is ideal, try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (one in which it is insoluble) dropwise until the solution turns cloudy (turbid). Add a few drops of the good solvent to redissolve the precipitate, and then allow the solution to cool slowly.

Visualizations

Diagram 1: Decision Workflow for Solvent Selection

Caption: A decision tree guiding the systematic selection of a crystallization solvent.

Diagram 2: Troubleshooting Flowchart for Crystallization Failure

Caption: A step-by-step flowchart for troubleshooting experiments where no crystals form.

References

- How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023).

- Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2009). PubMed.

- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (n.d.). Pharmaceutical Technology.

- An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. (2023).

- Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques. (n.d.). PubMed.

- Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.).

- Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). Ingenta Connect.

- Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomer

- Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010). Pharmaceutical Development and Technology.

- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (n.d.). MDPI.

- Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube.

- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.

- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.

- Guide for crystalliz

- Troubleshooting pseudotropine crystalliz

- Advice for Crystalliz

- Selecting a suitable solvent for recrystallization of 3,5-Dichloro-4-picoline. (2025). BenchChem.

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- Solubility of Organic Compounds. (2023). University of Calgary.

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- Properties of Solvents Used in Organic Chemistry. (2020). Steven Murov, Professor Emeritus of Chemistry, Modesto Junior College.

Sources

- 1. youtube.com [youtube.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Polymorphism and Crystallization of Active Pharmaceutical Ingredi...: Ingenta Connect [ingentaconnect.com]

- 10. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmtech.com [pharmtech.com]

- 13. Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. unifr.ch [unifr.ch]

- 18. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Properties of Solvents Used in Organic Chemistry [murov.info]

Technical Support Center: Resolving Solubility Challenges of 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline in Bioassays

Welcome to the technical support center for 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during in vitro and in vivo bioassays. Given that many novel chemical entities, particularly heterocyclic compounds like cinnoline derivatives, exhibit poor aqueous solubility, this resource provides a systematic approach to ensure accurate and reproducible experimental outcomes.[1][2][3]

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the handling and solubilization of this compound.

Q1: My this compound powder won't dissolve in my aqueous assay buffer. What is the recommended first step?

A1: Direct dissolution in aqueous buffers is highly unlikely for a lipophilic molecule like this. The standard and most recommended initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of poorly soluble compounds for biological screening.[2][5][6]

Q2: I've dissolved the compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. Why is this happening and what can I do?

A2: This is a very common phenomenon known as "crashing out."[7] It occurs because the high concentration of DMSO that keeps your compound soluble is drastically reduced upon dilution into the aqueous medium, which cannot maintain the compound's solubility.[5][7] To address this, you should:

-

Lower the final concentration: Your target concentration in the assay may be above the compound's aqueous solubility limit.

-

Optimize the DMSO concentration: While you need to dilute the stock, ensure the final DMSO concentration in your assay is as high as your system can tolerate (typically 0.1% to 0.5% for most cell-based assays) to aid solubility.[7][8]

-

Modify the dilution protocol: Instead of a large, single-step dilution, try a serial dilution approach. Also, adding the DMSO stock directly to the final assay medium (which often contains proteins or other components that can help solubility) is preferable to diluting it in a simple buffer first.[2]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: This is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[7][9] However, some sensitive cell lines can show stress or altered gene expression at concentrations as low as 0.1%.[7] It is critical to perform a DMSO tolerance control experiment for your specific cell line and assay duration to determine the maximum acceptable concentration that does not interfere with the biological readout.[9][10]

Q4: Can I heat the solution to help dissolve the compound?

A4: Gentle warming (e.g., to 37°C) can be effective for initial dissolution in the organic solvent and sometimes to help redissolve minor precipitation in the final aqueous solution.[4][11] However, you must be cautious about the thermal stability of this compound. Prolonged or excessive heating can lead to degradation. Always verify compound stability under these conditions.

In-Depth Troubleshooting Guides

When standard DMSO-based approaches are insufficient, a more systematic formulation strategy is required. This section provides detailed guides to advanced solubilization techniques.

The Problem: Persistent Precipitation in Aqueous Media

If you have optimized your DMSO concentration and dilution procedure but still observe precipitation, the compound's intrinsic aqueous solubility is too low for the desired assay concentration. This can lead to inaccurate potency measurements, reduced hit rates in screens, and poor reproducibility.[2][12]

Solution Workflow: A Stepwise Approach to Enhancing Solubility

The following workflow provides a logical progression from simple to more complex formulation strategies. It is essential to validate that any excipients used do not interfere with the assay by running appropriate vehicle controls.

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

Guide 1: Utilizing Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar molecules by reducing the overall polarity of the solvent system.[13][14][15] This is often the simplest next step after DMSO alone fails.

Recommended Co-solvents & Typical Starting Concentrations:

| Co-Solvent | Typical Starting Concentration (in final assay medium) | Key Considerations |

| Ethanol | ≤ 1% | Generally well-tolerated by many cell lines, but can have biological effects.[16][17] |

| Polyethylene Glycol 400 (PEG 400) | ≤ 1% | A non-ionic polymer, often less toxic than smaller alcohols.[16][17] |

| Propylene Glycol (PG) | ≤ 1% | Another common solvent in pharmaceutical formulations.[16][17] |

Experimental Protocol:

-

Prepare Stock Solution: Dissolve this compound in a 1:1 (v/v) mixture of DMSO and your chosen co-solvent (e.g., PEG 400) to create a high-concentration stock.

-

Vehicle Control: Prepare a vehicle control solution with the same 1:1 DMSO:co-solvent mixture.

-

Assay Preparation: Dilute the compound stock and the vehicle control into your final assay medium. Ensure the final combined concentration of DMSO and the co-solvent is below the toxicity limit determined for your assay.

-

Observation: Visually inspect for precipitation immediately after dilution and after a relevant incubation period (e.g., 2 hours at 37°C).

-

Validation: Run the assay with the vehicle control to ensure the co-solvent system does not interfere with the results.

Guide 2: Surfactant-Based Formulations

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[13][18]

Recommended Surfactants & Typical Starting Concentrations:

| Surfactant | Type | Typical Starting Concentration (in final assay medium) | Key Considerations |

| Tween® 20 / Tween® 80 | Non-ionic | 0.01% - 0.1% | Widely used, but can be cytotoxic at higher concentrations.[16][17] |

| Cremophor® EL | Non-ionic | 0.01% - 0.1% | Can cause cellular toxicity and has known biological effects. Use with caution and thorough controls. |

Experimental Protocol:

-

Prepare Stock Solution: Dissolve this compound in 100% DMSO.

-

Prepare Surfactant Solution: Prepare a separate aqueous solution of the surfactant (e.g., 1% Tween 80 in water).

-

Assay Preparation: Add the surfactant solution to your assay medium first to ensure micelles are formed. Then, add the DMSO stock solution dropwise while vortexing to facilitate encapsulation.

-

Vehicle Control: The vehicle control must contain the same final concentrations of both DMSO and the surfactant.

-

Validation: Test the vehicle control for any interference with the assay. Non-ionic surfactants are generally preferred as they are less likely to denature proteins.

Guide 3: Cyclodextrin Inclusion Complexes

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20][21] They can form inclusion complexes by encapsulating the hydrophobic drug molecule, thereby increasing its solubility in water.[19][][23] This is a very effective method for many BCS Class II compounds (low solubility, high permeability).[]

Recommended Cyclodextrins:

| Cyclodextrin | Key Features |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it suitable for in vitro and in vivo applications.[19][23] |

| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Often used in parenteral formulations due to its high water solubility and safety profile.[] |

Experimental Protocol:

-

Determine Stoichiometry: A 1:1 molar ratio of the drug to cyclodextrin is a common starting point.

-

Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in your aqueous buffer or medium.

-

Form the Complex: Add the powdered this compound to the cyclodextrin solution. Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution.

-

Equilibrate: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for complex formation.

-

Filter (Optional): Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound. The concentration of the soluble complex can then be determined by UV-Vis spectroscopy or HPLC.

-

Vehicle Control: The vehicle control must be an identical solution of cyclodextrin in the same buffer/medium.

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Guide 4: Advanced Strategies - Nanoparticle Formulations

For particularly challenging compounds or for specific delivery requirements (e.g., in vivo studies), nanoparticle formulations can be considered. These approaches involve more complex preparation methods.[24]

-

Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, often stabilized by surfactants or polymers.[25] Particle size reduction dramatically increases the surface area, which can improve the dissolution rate.[1][26]

-

Nanoprecipitation: Also known as the solvent displacement method, this involves dissolving the drug in a water-miscible solvent and then adding this solution to an aqueous phase where the drug is insoluble, causing it to precipitate as nanoparticles.[27][28][29][30]

These methods require specialized equipment and significant formulation development. They are typically employed when simpler methods have been exhausted and are particularly relevant for preclinical in vivo studies.[31]

Final Checklist for Assay Integrity

-

Visual Inspection: Always visually check for precipitation in your final assay plate. Use a microscope if necessary.

-

Vehicle Controls: Always include a vehicle control corresponding to the exact formulation used for the test compound.

-

Concentration Verification: If solubility issues persist, consider analytically verifying the concentration of the compound in your final assay medium after a period of incubation and centrifugation to measure the truly dissolved fraction.

-

Data Interpretation: Be cautious of bell-shaped dose-response curves, which can sometimes indicate compound precipitation or aggregation at higher concentrations, leading to artificially low activity.[12][32]

By systematically applying these troubleshooting guides and maintaining rigorous controls, researchers can overcome the solubility challenges presented by this compound and generate reliable, high-quality data in their biological assays.

References

- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.

- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.

- World Pharma Today. (2025, October 17).

- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

- Google. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.

- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.

- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.

- PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

- ResearchGate. (2025, July 8).

- MDPI. (2025, July 20).

- PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

- ResearchGate. (2006, May 10).

- PMC. (n.d.). A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug.

- Princeton University. (2019, January 15). Flash nanoprecipitation for the encapsulation of hydrophobic and hydrophilic compounds in polymeric nanoparticles.

- BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.

- RSC Publishing. (2021, November 30). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles.

- ResearchGate. (2025, August 5).

- Stanford University. (n.d.). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion.

- Google. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.

- Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.

- PMC. (n.d.).

- PubMed. (2012, November 29). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

- PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

- PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

- Selleckchem.com. (n.d.). Frequently Asked Questions.

- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- WuXi AppTec DMPK. (2024, March 15).

- BenchChem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays.

- Google. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.

- Semantic Scholar. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

- Sussex Drug Discovery Centre. (2014, September 28).

- Wikipedia. (n.d.). Cosolvent.

- Google. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

- ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.

- bioRxiv. (2023, March 2).

- PubMed. (2013, September 15).

- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

- BenchChem. (2025). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.

- Journal of Pharmaceutical Negative Results. (2022).

Sources

- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 14. Cosolvent - Wikipedia [en.wikipedia.org]

- 15. wjbphs.com [wjbphs.com]

- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 17. researchgate.net [researchgate.net]

- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. touroscholar.touro.edu [touroscholar.touro.edu]

- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. hilarispublisher.com [hilarispublisher.com]

- 25. sphinxsai.com [sphinxsai.com]

- 26. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. worldscientific.com [worldscientific.com]

- 28. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 29. collaborate.princeton.edu [collaborate.princeton.edu]

- 30. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]

- 31. stanford.edu [stanford.edu]

- 32. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline

Welcome to the technical support guide for the purification of 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline (CAS No. 1956386-65-4).[1] This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods to achieve high purity. As a substituted cinnoline, this molecule is part of a class of heterocyclic compounds with significant interest in medicinal chemistry.[2][3][4] Achieving high purity is critical for reliable downstream biological assays and characterization.

This guide provides direct answers to common challenges encountered during purification, grounded in established principles of separation science and organic chemistry.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: After synthesis, my crude product is a dark, oily residue instead of a solid. How should I proceed with purification?

Answer: An oily crude product suggests the presence of significant impurities, likely residual high-boiling solvents (like DMF or DMSO), or unreacted starting materials and polymeric side products.

Immediate Actions:

-

Solvent Removal: Ensure all volatile solvents have been thoroughly removed in vacuo using a rotary evaporator, possibly followed by high vacuum. Gentle heating (e.g., 40-50°C) can aid this process, but be cautious of thermal degradation.

-

Trituration/Washing: Attempt to induce crystallization or solidify the product by trituration. Add a solvent in which your target compound is expected to have low solubility, but the impurities are soluble. Good starting points are cold diethyl ether, hexanes, or a mixture of hexanes and ethyl acetate. Stir the oil vigorously with the solvent. The goal is to wash away soluble impurities, often causing the desired product to precipitate as a solid.

-

Aqueous Workup: If you suspect acidic or basic impurities, perform a liquid-liquid extraction. Dissolve the crude oil in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over Na₂SO₄ or MgSO₄ and concentrate again.

Causality: High-boiling solvents are a common cause of oily residues. Liquid-liquid extraction is effective because it separates compounds based on their acid-base properties and differential solubility, removing many common impurity types before chromatography.

Question 2: I am getting poor separation between my product and a major impurity during flash column chromatography on silica gel. What are my next steps?

Answer: Poor separation on a silica column is a frequent challenge, typically stemming from an unoptimized mobile phase or improper column setup.

Recommended Solutions:

-

Optimize the Mobile Phase (Eluent): This is the most critical factor. Your goal is to find a solvent system that provides a good separation factor (ΔRf) on a Thin Layer Chromatography (TLC) plate.

-

Systematically Vary Polarity: If you are using a standard hexane/ethyl acetate system, methodically adjust the ratio.[5] For heterocyclic compounds like cinnolines, which have moderate polarity, small changes can have a large effect.

-

Change Solvent Selectivity: If varying polarity isn't enough, switch to a different solvent system. For example, replace ethyl acetate with acetone, or switch the entire system to dichloromethane/methanol. These solvents offer different interactions (e.g., hydrogen bonding, dipole-dipole) with your compounds and the silica surface, which can dramatically alter selectivity.

-

-

Check Column Loading: Overloading the column is a common mistake that ruins separation.[5] A general rule of thumb is to use a silica gel-to-crude product mass ratio of at least 50:1 for difficult separations.[6]

-